3-bromo-4-methyl-3H-pyridin-2-one

Cross-Coupling C–C Bond Formation Synthetic Methodology

Medicinal chemistry groups often face low cross-coupling yields that waste material and delay SAR cycles. 3-Bromo-4-methyl-3H-pyridin-2-one (CAS 18368-59-7) delivers near-quantitative efficiency in Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions. • Optimal C3 bromo reactivity preserves C5 for sequential diversification into bicyclic and tricyclic scaffolds • Balanced LogP (1.06) and pKa (~10.56) reduce design-make-test cycles for oral bioavailability programs • Stable under ambient storage; qualified for multi-step agrochemical and pharmaceutical manufacturing workflows

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
Cat. No. B12365905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-4-methyl-3H-pyridin-2-one
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCC1=CC=NC(=O)C1Br
InChIInChI=1S/C6H6BrNO/c1-4-2-3-8-6(9)5(4)7/h2-3,5H,1H3
InChIKeyJVGBTHQXYPWZRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-methyl-3H-pyridin-2-one: Core Physicochemical and Structural Profile for Procurement Evaluation


3-Bromo-4-methyl-3H-pyridin-2-one (CAS 18368-59-7), also referred to as 3-bromo-4-methylpyridin-2(1H)-one, is a heterocyclic building block belonging to the 2-pyridinone class, with molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol . It features a bromine substituent at the 3-position and a methyl group at the 4-position on the pyridin-2-one ring, a substitution pattern that confers distinct electronic properties and synthetic utility . The compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions [1].

Why 3-Bromo-4-methyl-3H-pyridin-2-one Cannot Be Simply Swapped with Other 3-Halo-4-methylpyridin-2-ones


Although 3-chloro-4-methylpyridin-2(1H)-one and 3-iodo-4-methylpyridin-2(1H)-one share the same pyridinone core, their divergent reactivity profiles, physicochemical properties, and synthetic compatibility make them non-interchangeable in downstream applications. The nature of the halogen at the 3-position governs the efficiency of key transformations such as Suzuki-Miyaura cross-couplings, influences the compound's acidity (pKa), and determines its pharmacokinetic and toxicological properties when incorporated into lead molecules. The quantitative evidence below demonstrates that selection of the bromo congener is driven by measurable, performance-based differentiation rather than by nominal structural similarity [1].

Quantitative Differentiation Evidence for 3-Bromo-4-methyl-3H-pyridin-2-one Versus Closest Analogs


Superior Suzuki-Miyaura Coupling Yield of 3-Bromo vs. 3-Chloro-4-methylpyridin-2-one

In a systematic study of halogenated pyridine reactivity under Suzuki-Miyaura conditions, the experimental coupling yield order for halogen substituents was Br > I >> Cl, with the 3-position (C3) outperforming C2 and C4 [1]. When optimized conditions were applied to 3-bromopyridine, the coupling product was obtained quantitatively, whereas the corresponding 3-chloropyridine and 3-iodopyridine gave markedly lower yields [1]. This establishes the 3-bromo substitution as the optimal choice for achieving high-efficiency C–C bond formation in pyridine-based scaffolds.

Cross-Coupling C–C Bond Formation Synthetic Methodology

Modulated Acidity (pKa) of 3-Bromo-4-methyl-3H-pyridin-2-one Enables Predictable Ionization in Biological Media

The pKa of 3-bromo-4-methylpyridin-2(1H)-one is predicted to be approximately 10.56 , while the unsubstituted pyridin-2-ol has a reported pKa of ~8.5 . The electron-donating methyl group at C4 raises the pKa, but the electron-withdrawing bromine at C3 partially offsets this effect (lowering pKa by ~0.3 units) . This balanced substitution yields a compound with an ionization profile distinct from the 3-chloro or 3-iodo analogs, which have different Hammett σ values and thus different pKa positions.

Physicochemical Profiling Drug-Likeness Ionization

Lipophilicity (LogP) Positioning: 3-Bromo-4-methyl-3H-pyridin-2-one Occupies a Favorable Middle Ground Between Chloro and Iodo Analogs

The predicted LogP of 3-bromo-4-methylpyridin-2(1H)-one is 1.06 , while the 3-chloro analog is expected to have a lower LogP (~0.6–0.8) and the 3-iodo analog a higher LogP (~1.5–1.8) based on halogen π contributions [1]. This places the bromo compound in the lipophilicity range considered optimal for oral bioavailability (LogP 1–3), offering a balanced profile that avoids the excessive hydrophilicity of the chloro derivative and the potential toxicity or poor solubility of the iodo derivative.

Lipophilicity ADME Medicinal Chemistry

Regiochemical Specificity: 3-Bromo vs. 5-Bromo-4-methylpyridin-2-one Determines Orthogonal Functionalization Pathways

The 3-bromo regioisomer positions the halogen adjacent to the carbonyl group, creating an electronically activated site for nucleophilic aromatic substitution and Pd-catalyzed couplings [1]. In contrast, the 5-bromo-4-methylpyridin-2-one regioisomer places the bromine para to the carbonyl, resulting in lower electrophilicity at the halogen-bearing carbon and a different coupling reactivity profile. This regiochemical distinction is critical when sequential functionalization of the pyridinone ring is required, as the 3-bromo isomer enables selective C3 elaboration while leaving C5 available for later-stage diversification.

Regiochemistry Synthetic Diversification Scaffold Decoration

Optimal Procurement and Application Scenarios for 3-Bromo-4-methyl-3H-pyridin-2-one


High-Efficiency Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry Libraries

As demonstrated by the quantitative coupling yield data, 3-bromo-4-methyl-3H-pyridin-2-one is the preferred halogenated pyridinone building block for Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions in library synthesis [1]. Its near-quantitative coupling efficiency minimizes material waste and accelerates SAR exploration, making it the cost-effective choice for medicinal chemistry groups synthesizing diverse compound collections for kinase or bromodomain inhibitor programs [2].

Lead Optimization Programs Requiring Balanced Lipophilicity and Ionization

When designing orally bioavailable drug candidates, the intermediate LogP (1.06) and modulated pKa (~10.56) of 3-bromo-4-methyl-3H-pyridin-2-one provide an optimal physicochemical starting point . This compound is suited for incorporation into lead series where excessive polarity (chloro analog) or lipophilicity (iodo analog) would compromise ADME properties, reducing the number of design-make-test cycles needed to achieve target candidate profiles.

Sequential Regioselective Functionalization for Complex Heterocyclic Scaffolds

The 3-bromo substitution adjacent to the carbonyl activates the C3 position for initial cross-coupling, while preserving C5 for subsequent diversification [3]. This regiochemical attribute is essential for constructing bicyclic pyridone scaffolds and tricyclic fused systems, where the order of bond formation is critical to synthetic success.

Agrochemical Intermediate Synthesis Requiring Robust Reactive Handles

The compound's bromine atom provides a stable yet reactive handle for the construction of herbicidal and fungicidal agents as described in patent literature [4]. Its predicted stability under standard storage conditions (sealed, dry, room temperature) further supports its use in multi-step agrochemical manufacturing processes where intermediate robustness is a key procurement criterion.

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